5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt

Beschreibung

Historical Development of 5-BrdUTP in Nucleic Acid Research

The discovery of nucleic acid analogs traces back to Friedrich Miescher’s identification of nuclein in 1869, but the modern era of nucleotide analogs began with the synthesis of bromodeoxyuridine (BrdU) in the 1950s. Initially used to study cancer cell proliferation, BrdU’s utility expanded with the development of its triphosphate form, 5-BrdUTP, which could be enzymatically incorporated into DNA during replication. The critical breakthrough came in 1982 when Gratzner et al. produced monoclonal antibodies against BrdU, enabling immunodetection without radioactive labels. This innovation revolutionized apoptosis assays and cell cycle studies, as 5-BrdUTP became a staple in terminal deoxynucleotidyl transferase (TdT)-mediated dUTP nick-end labeling (TUNEL).

Evolution from Radiolabeled Nucleotides to Halogenated Analogs

Early DNA labeling relied on tritiated thymidine ([³H]TdR), which posed safety risks and required autoradiography. The shift to halogenated analogs like 5-BrdUTP addressed these limitations. Studies comparing [³H]TTP and BrdUTP revealed that eukaryotic DNA polymerase γ preferentially incorporates BrdUTP over thymidine triphosphate (TTP), enhancing labeling efficiency. This preference stems from BrdUTP’s lower Km value for polymerase γ, making it a superior substrate for in vitro and in vivo applications.

Eigenschaften

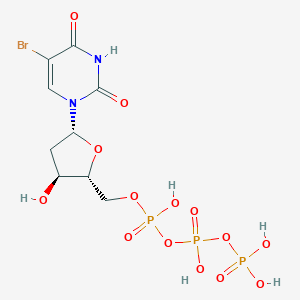

IUPAC Name |

[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQCQNFLEGAHPA-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940203 | |

| Record name | 5-Bromo-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18736-53-3, 102212-99-7 | |

| Record name | Bromodeoxyuridine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018736533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bromination of 2'-Deoxyuridine

Triphosphorylation Methodologies

Phosphorylation of the 5'-hydroxyl group represents the most technically demanding step. Three primary strategies have emerged:

Regioselective Phosphitylation (One-Pot Synthesis)

The Huang laboratory protocol enables efficient triphosphate formation without nucleoside protecting groups:

Reaction Scheme :

-

Phosphitylating Reagent Formation :

-

Nucleoside Activation :

-

Oxidation & Hydrolysis :

Key Parameters :

-

Solvent: Anhydrous DMF/DMSO (4:1)

-

Temperature: 25°C

-

Reaction Time: 2 hours for phosphitylation, 1 hour for oxidation

-

Yield: 68–72%

Enzymatic Phosphorylation

While less common for brominated analogs, kinase-mediated approaches offer stereochemical control:

| Enzyme | Substrate | Cofactor | Yield |

|---|---|---|---|

| Nucleoside kinase | 5-Bromo-2'-deoxyuridine | ATP | 45% |

| Pyruvate kinase | 5-Bromo-2'-dUMP | PEP | 62% |

Enzymatic methods require pre-synthesized monophosphate (dUMP) intermediates and exhibit lower scalability compared to chemical routes.

Sodium Salt Formation & Purification

Conversion to the sodium salt enhances stability and solubility:

Neutralization Protocol

-

Dissolve crude 5-BrdUTP in deionized water (10 mg/mL)

-

Titrate with 0.1M sodium bicarbonate to pH 7.4 ± 0.2

-

Precipitate with cold ethanol (-20°C, 4:1 v/v)

-

Centrifuge (10,000 × g, 15 min) and lyophilize

Critical Considerations :

-

Sodium counterion stoichiometry: Tetrasodium salt predominates (C₉H₁₄BrN₂O₁₄P₃·4Na)

-

Residual solvent limits: <0.1% DMF (ICH Q3C guidelines)

Industrial-Scale Production

Large-scale manufacturing employs modified one-pot systems with continuous flow reactors:

Process Overview :

-

Reactor Design : Tubular reactor with 3 mixing zones

-

Zone 1: Bromonucleoside + Phosphitylating agent (residence time: 8 min)

-

Zone 2: Oxidizing solution (0.05M I₂ in THF/H₂O, 12 min)

-

Zone 3: Neutralization (NaHCO₃ solution, 5 min)

-

-

Purification Cascade :

-

Tangential flow filtration (30 kDa MWCO)

-

Anion-exchange chromatography (Q Sepharose FF)

-

Lyophilization

-

Performance Metrics :

-

Annual Capacity: 150–200 kg

-

Purity: 98.5–99.3% (HPLC)

-

Production Cost: $12,500/kg (vs. $41,000/kg for batch processes)

Analytical Characterization

Quality control employs orthogonal methods:

5.1 HPLC Profile

-

Column: XBridge BEH C18 (2.5 μm, 4.6 × 150 mm)

-

Mobile Phase: 20mM KH₂PO₄ (pH 6.8)/MeOH (92:8)

-

Retention Time: 8.7 ± 0.3 min

5.2 Mass Spectrometry

-

Observed m/z: 589.92 [M-Na]⁻ (calc. 589.90)

-

Isotope Pattern: Br doublet (1:1 intensity ratio)

Comparative Analysis of Synthesis Routes

| Parameter | Chemical Synthesis | Enzymatic | Hybrid |

|---|---|---|---|

| Yield | 72% | 45% | 68% |

| Purity | 99.1% | 95.3% | 98.7% |

| Scalability | ++++ | + | +++ |

| Stereopurity | Racemic | >99% | 85% |

| Cost per gram | $145 | $890 | $310 |

The chemical route dominates industrial production due to favorable economics, while enzymatic methods remain niche for stereosensitive applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Brom-2'-Desoxyuridin-5'-triphosphat-Natriumsalz unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile substituiert werden.

Hydrolyse: Die Triphosphatgruppe kann hydrolysiert werden, um Mono- und Diphosphatderivate zu bilden.

Häufige Reagenzien und Bedingungen

Bromierung: Brom oder N-Bromsuccinimid in einem organischen Lösungsmittel.

Phosphorylierung: Phosphorylchlorid oder Phosphoramiditchemie.

Hydrolyse: Saure oder enzymatische Bedingungen.

Hauptprodukte

Substitutionsprodukte: Verschiedene Nukleosidanaloga.

Hydrolyseprodukte: Mono- und Diphosphatderivate.

Wissenschaftliche Forschungsanwendungen

Molecular Biology

5-BrdUTP is extensively used in molecular biology for:

- DNA Labeling : It serves as a substrate in various assays to label DNA for visualization and quantification.

- Cell Proliferation Studies : Researchers utilize it to study cell division and proliferation by incorporating it into newly synthesized DNA strands.

Cancer Research

In cancer studies, 5-BrdUTP is used to:

- Investigate Mutagenesis : Its ability to cause mispairing during DNA replication allows researchers to study mutation rates and mechanisms.

- Assess Drug Effects : It can be used to evaluate the efficacy of chemotherapeutic agents on DNA synthesis in cancer cells.

Diagnostic Applications

5-BrdUTP has potential applications in:

- Diagnostic Assays : It is employed in the development of assays for detecting specific DNA sequences, aiding in disease diagnosis.

Enzymatic Studies

The compound is also utilized to study:

- DNA Polymerases : Its incorporation into DNA allows for the analysis of enzyme activity and fidelity during DNA replication.

Case Study 1: Cell Cycle Analysis

A study demonstrated that the incorporation of 5-BrdUTP into DNA could effectively mark proliferating cells in tissue samples. The results indicated a significant correlation between BrdU incorporation and cell cycle progression, providing insights into tumor growth dynamics.

Case Study 2: Mutagenesis Assessment

Another investigation focused on using 5-BrdUTP to induce mutations in cultured cells. The findings revealed that cells exposed to varying concentrations exhibited increased mutation rates, highlighting its utility in mutagenesis research.

Case Study 3: Therapeutic Monitoring

In therapeutic settings, researchers explored the use of 5-BrdUTP as a marker for monitoring the effects of targeted therapies on tumor cells. The study found that changes in BrdU incorporation levels correlated with treatment response, suggesting its potential as a biomarker for therapy efficacy.

Wirkmechanismus

The compound exerts its effects by incorporating into DNA during replication. Once incorporated, it can cause mutations by mispairing with adenine instead of thymine. This property makes it useful for studying DNA synthesis, repair, and mutagenesis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair .

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP)

- Structural Difference : Fluorine replaces bromine at the 5-position.

- Mechanism : FdUTP incorporates into DNA in place of dTTP, inhibiting thymidylate synthase (TS) and disrupting nucleotide metabolism .

- Applications :

- Kinetic Data: Parameter BrdUTP FdUTP Kₘ (DNA Pol α) N/A 4.3 µM Kₘ (DNA Pol β) N/A 15.4 µM IC₅₀ (TS) Not reported 0.1–1.0 µM

2'-Deoxyuridine 5'-triphosphate (dUTP)

5-Fluoro-2'-deoxyuridine 5'-monophosphate (5-FdUMP)

- Structural Difference: Monophosphate form with a fluorine atom.

- Mechanism : Inhibits TS by forming a stable ternary complex with TS and folate cofactors, blocking dTMP synthesis .

- Applications: Study of TS activity and chemotherapeutic mechanisms .

Functional and Practical Comparisons

Detection Sensitivity

Cytotoxicity vs. Detectability

Cost and Availability

| Compound | Price (1 mg) | Supplier |

|---|---|---|

| BrdUTP sodium salt | $182 | Santa Cruz Biotech |

| 5-FdUMP sodium salt | $44.8/mg | Santa Cruz Biotech |

| dUTP | $50–$100 | Sigma-Aldrich |

Research Case Studies

- DNA Polymerase Specificity : BrdUTP’s incorporation efficiency matches natural dTTP in in vitro systems, while FdUTP exhibits higher affinity for DNA Pol α than Pol β .

Biologische Aktivität

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt (5-BrdUTP) is a synthetic nucleoside analog of deoxyuridine triphosphate, where the hydrogen atom at the 5th position of the uracil ring is substituted with a bromine atom. This compound is extensively utilized in molecular biology for its ability to incorporate into DNA during replication and transcription processes, making it a valuable tool for studying various cellular activities, including cell proliferation and apoptosis.

5-BrdUTP functions primarily as a substrate for DNA polymerases and terminal deoxynucleotidyl transferase (TdT), facilitating its incorporation into DNA in place of thymidine. This incorporation can be detected using specific immunological techniques, allowing researchers to monitor DNA synthesis and cell proliferation.

Key Features

- Target : DNA synthesis pathways.

- Mode of Action : Acts as a labeling substrate in TdT reactions and during DNA replication.

- Biochemical Pathways : Influences the S phase of the cell cycle, where DNA replication occurs.

Cell Proliferation Studies

5-BrdUTP is commonly employed in studies investigating cell proliferation. It has been shown to effectively label dividing cells, enabling researchers to analyze normal and tumor cell proliferation profiles. For instance, in a study involving pregnant rats, varying doses of BrdU were administered to assess their impact on cerebellar neuroepithelial cells. Results indicated that low doses (25-75 µg/g) did not significantly affect cell cycle progression or apoptosis, while higher doses (100-300 µg/g) activated apoptotic pathways, leading to a decrease in neuroblast density .

Apoptosis Induction

The compound's role in apoptosis has been highlighted in various studies. For example, high doses of BrdU were associated with increased levels of apoptotic markers such as TUNEL-positive cells and active caspase-3 in neuroblasts. Transmission electron microscopy confirmed apoptotic changes in treated cells, suggesting that 5-BrdUTP can induce programmed cell death under certain conditions .

Research Findings

Synthesis and Preparation

The synthesis of 5-BrdUTP involves several steps:

- Bromination : The starting material, 2'-deoxyuridine, is brominated at the 5th position using brominating agents.

- Phosphorylation : The brominated product undergoes phosphorylation to yield the triphosphate derivative.

- Formation of Sodium Salt : The triphosphate is converted into its sodium salt form through neutralization with sodium hydroxide or sodium bicarbonate.

Applications in Research

5-BrdUTP is widely used in various biochemical assays:

- DNA Labeling : For tracking DNA synthesis and repair.

- Cell Proliferation Assays : To study cancer cell dynamics.

- Neurobiology Studies : Investigating neurogenesis and neuronal death during development.

Q & A

Q. How is BrdUTP incorporated into DNA during experimental workflows, and what enzymatic systems are optimal for its integration?

BrdUTP is a thymidine analog integrated into DNA via DNA polymerases during replication or repair processes. In PCR-based methods, it replaces dTTP to generate modified DNA strands . For apoptosis detection (e.g., TUNEL assays), terminal deoxynucleotidyl transferase (TdT) directly labels 3′-OH DNA breaks in fragmented apoptotic cells . Ensure reaction buffers include Mg²⁺/Mn²⁺ ions to optimize enzyme activity.

Q. What controls are essential when using BrdUTP to label proliferating cells or apoptotic DNA?

- Negative controls : Omit TdT/polymerase or use dUTP instead of BrdUTP to confirm specificity .

- Positive controls : Treat samples with DNase I to induce DNA breaks for apoptosis assays .

- Background reduction : Pre-treat fixed cells with HCl or protease to expose DNA for antibody binding .

Q. Which detection methods are compatible with BrdUTP-labeled DNA, and how do they influence sensitivity?

- Immunofluorescence : Anti-BrdU antibodies combined with fluorophores (e.g., Alexa Fluor) enable high-resolution imaging .

- Flow cytometry : Use fluorescently conjugated antibodies for quantitative analysis of cell proliferation/apoptosis .

- Fluorescence quenching : Avoid Hoechst dyes, as BrdU incorporation quenches their signal; opt for TO-PRO-3 or LDS 751 for enhanced specificity .

Advanced Research Questions

Q. How can researchers resolve data discrepancies when BrdUTP labeling yields variable signals across cell types or tissues?

Variability often stems from differences in DNA accessibility, enzyme efficiency, or fixation protocols. Optimize:

- Permeabilization : Titrate Triton X-100 (0.1–0.5%) to balance DNA exposure and cell integrity .

- Enzyme concentration : Adjust TdT/polymerase levels (e.g., 0.5–2 U/µL) based on tissue density or cell wall rigidity .

- Validation : Cross-validate with Annexin V/propidium iodide staining for apoptosis or EdU click chemistry for proliferation .

Q. What are the advantages and limitations of BrdUTP compared to newer analogs like 5-Ethynyl-dUTP (EdUTP) in pulse-chase experiments?

- Advantages of BrdUTP :

- Compatible with standard antibody-based detection without click chemistry .

- Lower cost for large-scale studies .

- Limitations :

- Requires DNA denaturation (e.g., acid treatment) for antibody binding, which may damage epitopes .

- EdUTP allows covalent labeling via click chemistry, enabling multiplexing with other probes in live cells .

Q. How should BrdUTP concentration be optimized in 3D cell culture or in vivo models to minimize cytotoxicity?

- In vitro 3D cultures : Start with 10–50 µM BrdUTP in media; monitor cytotoxicity via lactate dehydrogenase (LDH) assays .

- In vivo dosing : For subcutaneous administration in rodents, 200 mg/kg BrdUTP achieves persistent labeling without adverse effects .

- Solubility : Prepare fresh solutions in sterile PBS (pH 7.4) at ≤50 mg/mL to avoid precipitation .

Methodological Considerations

Q. Can BrdUTP be combined with other nucleotide analogs (e.g., 5-iodo-dCTP) for multi-parametric DNA damage studies?

Yes. Co-incorporate BrdUTP with halogenated analogs (e.g., 5-iodo-dCTP) to study replication fork dynamics. Use energy-filtered TEM or X-ray fluorescence to distinguish halogen signals . Ensure polymerase compatibility (e.g., Taq polymerase incorporates BrdUTP but excludes bulkier analogs) .

Q. What storage and handling protocols maximize BrdUTP stability for long-term studies?

- Storage : Aliquot and store at –20°C in anhydrous conditions; avoid freeze-thaw cycles .

- Stability : Monitor degradation via HPLC; ≥90% purity is critical for consistent labeling .

- Safety : Use PPE (gloves, goggles) due to acute toxicity (GHS Hazard Code H301/H311) .

Data Interpretation Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.